An In-depth Technical Guide on the Synthesis of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
An In-depth Technical Guide on the Synthesis of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible and efficient synthesis pathway for 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The proposed synthesis is a multi-step process commencing with the well-established Gewald reaction, followed by cyclization to form the thieno[2,3-d]pyrimidine core, and concluding with N-methylation.
Overall Synthesis Pathway
The logical progression of the synthesis is outlined in the following diagram, illustrating the key transformations from starting materials to the final product.
Caption: Logical flow of the synthesis of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocols
The detailed experimental workflow for each step of the synthesis is provided below.
Caption: Detailed experimental workflow for the synthesis pathway.
Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
The synthesis commences with the Gewald reaction, a multicomponent reaction that efficiently produces substituted 2-aminothiophenes.[1][2][3]
-
Materials: 3-Methyl-2-butanone, Ethyl cyanoacetate, Elemental sulfur, Morpholine, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.
-
Add a catalytic amount of morpholine (0.1-0.2 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.[1]
-
Step 2: Synthesis of 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
The second step involves the cyclization of the aminothiophene intermediate with thiourea to construct the thieno[2,3-d]pyrimidine core.[4]
-
Materials: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, Thiourea, Sodium, Absolute Ethanol, Hydrochloric acid.
-
Procedure:
-
Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 eq) and thiourea (1.0 eq).
-
Heat the reaction mixture to reflux with stirring for 8-10 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the resulting solution to pH 5-6 with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry.
-
The crude 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.
-
Step 3: Synthesis of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
The final step is the N-methylation of the pyrimidinone ring at the 3-position.
-
Materials: 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, Sodium hydride (60% dispersion in mineral oil), Methyl iodide, Ethanol.
-
Procedure:
-
In a dry flask under an inert atmosphere, suspend 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous ethanol.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the suspension at room temperature. Stir the mixture for approximately 30 minutes until the evolution of hydrogen gas ceases.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Treat the residue with cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the final product by recrystallization from a suitable solvent such as chloroform to obtain 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Data Presentation
The following table summarizes key quantitative data for the starting materials and products involved in the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | Colorless liquid |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Colorless liquid |
| Sulfur | S | 32.07 | Yellow solid |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | C₉H₁₃NO₂S | 199.27 | Crystalline solid |
| Thiourea | CH₄N₂S | 76.12 | White solid |
| 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | C₈H₈N₂OS₂ | 228.30 | Solid |
| Sodium Hydride (60% in oil) | NaH | 24.00 | Gray powder |
| Methyl Iodide | CH₃I | 141.94 | Colorless liquid |
| 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | C₉H₁₀N₂OS₂ | 242.32 | Solid |
![Chemical structure of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](https://i.imgur.com/example.png)
